molecular formula C19H15ClN4O4S B2598611 N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 896053-87-5

N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2598611
CAS No.: 896053-87-5
M. Wt: 430.86
InChI Key: QTAFXAIDSHKAMM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN4O4S and its molecular weight is 430.86. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodology and Chemical Properties

  • The compound has been studied within the context of pyridazino(4,5-b)indole-1-acetamide compounds , exhibiting a range of activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This research indicates the versatility of related compounds in pharmaceutical applications (Habernickel, 2002).

Biological Activities

  • Antibacterial Activity : A study on novel thieno[2,3-c]pyridazines, starting from a related compound, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, demonstrated significant antibacterial activities, showcasing the potential use of these compounds in developing new antimicrobial agents (Al-Kamali et al., 2014).

  • Insecticidal Activity : Pyridine derivatives, including a similar structural compound, showed promising insecticidal activity against cowpea aphid, indicating potential applications in pest control (Bakhite et al., 2014).

  • Anticancer Properties : Research on 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol revealed cytotoxicity on various cancer cell lines, highlighting the therapeutic potential of these compounds against cancer (Vinayak et al., 2014).

Metabolism and Disposition

  • A study on the thiouracil derivative PF-06282999, which shares a similar structural motif with the compound of interest, focused on its pharmacokinetics and disposition. It suggested that physicochemical properties generally favor elimination via nonmetabolic routes, providing insights into the pharmacokinetic behavior of related compounds (Dong et al., 2016).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c1-28-17-7-5-13(20)10-16(17)21-18(25)11-29-19-8-6-15(22-23-19)12-3-2-4-14(9-12)24(26)27/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAFXAIDSHKAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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